

1,5-Diaminoanthraquinone CAS number 129-44-2 characterization

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Compound of Interest

Compound Name: 1,5-Diaminoanthraquinone

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An In-depth Technical Guide to the Characterization of **1,5-Diaminoanthraquinone** (CAS 129-44-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of **1,5-Diaminoanthraquinone** (CAS 129-44-2), an organic compound significant in the fields of materials science, dye manufacturing, and as a versatile chemical intermediate.^{[1][2]} This document details its core physicochemical properties, outlines detailed experimental protocols for its characterization, and presents logical workflows for analysis.

Core Properties and Identification

1,5-Diaminoanthraquinone, also known as 1,5-DAAQ or Smoke Red F, is an anthraquinone derivative characterized by two amino groups at the 1 and 5 positions of the anthraquinone core.^{[1][3]} This substitution pattern imparts a deep red to purple color and specific chemical properties.^[4] The compound is typically a solid at room temperature and exhibits good thermal stability.^{[1][4]}

Table 1: General Compound Identification

| Identifier | Value |
|-------------------|---|
| CAS Number | 129-44-2[3][5][6] |
| IUPAC Name | 1,5-diaminoanthracene-9,10-dione[4][7] |
| Molecular Formula | C ₁₄ H ₁₀ N ₂ O ₂ [3][5][6] |
| Molecular Weight | 238.24 g/mol [3][5][6] |

| Synonyms | 1,5-Diamino-9,10-anthracenedione, Smoke Red F, C.I. Disperse Red 11[3][8][9] |

Table 2: Physicochemical Properties

| Property | Value |
|---------------|---|
| Appearance | Red to purple crystalline solid or powder[4] |
| Melting Point | >300 °C[10], 319 °C[6] |
| Solubility | Insoluble in water.[10][11] Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), Acetonitrile (AN), and Dimethylformamide (DMF).[4][12] |

| Thermal Stability | Exhibits good thermal stability.[1] |

Table 3: Computational Data

| Parameter | Value |
|---------------------------------------|-------------|
| LogP | 1.6264[3] |
| Topological Polar Surface Area (TPSA) | 86.18 Å²[3] |
| Hydrogen Bond Donors | 2[3] |

| Hydrogen Bond Acceptors | 4[3] |

Spectroscopic Characterization

Spectroscopic methods are fundamental to confirming the identity and structural integrity of **1,5-Diaminoanthraquinone**.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule, which are responsible for its color. The absorption spectra are sensitive to solvent polarity due to intramolecular hydrogen bonding between the amino and carbonyl groups.[\[12\]](#)[\[13\]](#)

Experimental Protocol: UV-Vis Spectroscopy

- **Solution Preparation:** Prepare a stock solution of 1,5-DAAQ (e.g., 1 mg/mL) in a suitable solvent like DMSO or ethanol. From this, prepare a dilute solution (e.g., 1-10 µg/mL) using the desired spectroscopic-grade solvent (e.g., ethanol, acetonitrile, chloroform).
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Measurement:** Record the absorption spectrum from 200 to 800 nm. Use the pure solvent as a blank for baseline correction.
- **Analysis:** Identify the wavelength of maximum absorbance (λ_{max}). The absorption spectra of 1,5-DAAQ have been investigated in various organic solvents, including Benzene, Ethanol, Acetonitrile, DMF, and DMSO.[\[12\]](#) A bathochromic (red) shift is typically observed in more polar solvents.[\[12\]](#)[\[13\]](#)

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** Place a small amount of the 1,5-DAAQ powder directly onto the ATR crystal. No further preparation is needed. Alternatively, a KBr pellet can be prepared.[\[14\]](#)
- **Instrumentation:** Use an FTIR spectrometer equipped with an ATR accessory.

- Measurement: Collect the spectrum, typically over a range of 4000 to 400 cm^{-1} .
- Analysis: Identify characteristic peaks:
 - N-H stretching: Two bands from the primary amine groups, typically in the 3300-3500 cm^{-1} region.
 - C=O stretching: Carbonyl groups of the quinone system, typically around 1620-1680 cm^{-1} . Intramolecular hydrogen bonding can shift this peak to a lower wavenumber.
 - C=C stretching: Aromatic ring vibrations, typically in the 1400-1600 cm^{-1} region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming its structure.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Dissolve approximately 5-10 mg of 1,5-DAAQ in a suitable deuterated solvent, such as DMSO- d_6 , as its solubility in CDCl_3 is limited.[\[14\]](#)[\[15\]](#)
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Measurement: Acquire ^1H and ^{13}C NMR spectra.
- Analysis:
 - ^1H NMR: Expect signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the anthraquinone core. A broad signal corresponding to the $-\text{NH}_2$ protons will also be present.
 - ^{13}C NMR: Expect distinct signals for the carbonyl carbons (typically >180 ppm) and the aromatic carbons.[\[14\]](#) The symmetry of the molecule will influence the number of unique signals observed.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of **1,5-Diaminoanthraquinone**.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

- **Mobile Phase Preparation:** Prepare a suitable mobile phase, such as a gradient of acetonitrile and water or methanol and water, with a potential additive like 0.1% formic acid to improve peak shape.
- **Sample Preparation:** Dissolve a small, accurately weighed amount of 1,5-DAAQ in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.1-1.0 mg/mL. Filter the solution through a 0.45 μm syringe filter.
- **Instrumentation:** Use an HPLC system with a C18 reversed-phase column and a UV-Vis or photodiode array (PDA) detector set to the λ_{max} of the compound.
- **Measurement:** Inject the sample and run the analysis.
- **Analysis:** Determine the retention time of the main peak. Calculate the purity by integrating the peak areas (Area %).

Thermal Analysis

Thermal analysis methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of the compound.

Experimental Protocol: Thermogravimetric Analysis (TGA)

- **Sample Preparation:** Place a small amount of the sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).
- **Instrumentation:** Use a TGA instrument.
- **Measurement:** Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 $^{\circ}\text{C}/\text{min}$) from ambient temperature to a temperature above its decomposition point (e.g., 600 $^{\circ}\text{C}$).

- Analysis: Analyze the resulting TGA curve (mass vs. temperature). 1,5-DAAQ is expected to be stable up to high temperatures, showing a single, significant mass loss step corresponding to its decomposition.[16]

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of analytical workflows and the relationships between the compound's properties and its applications.

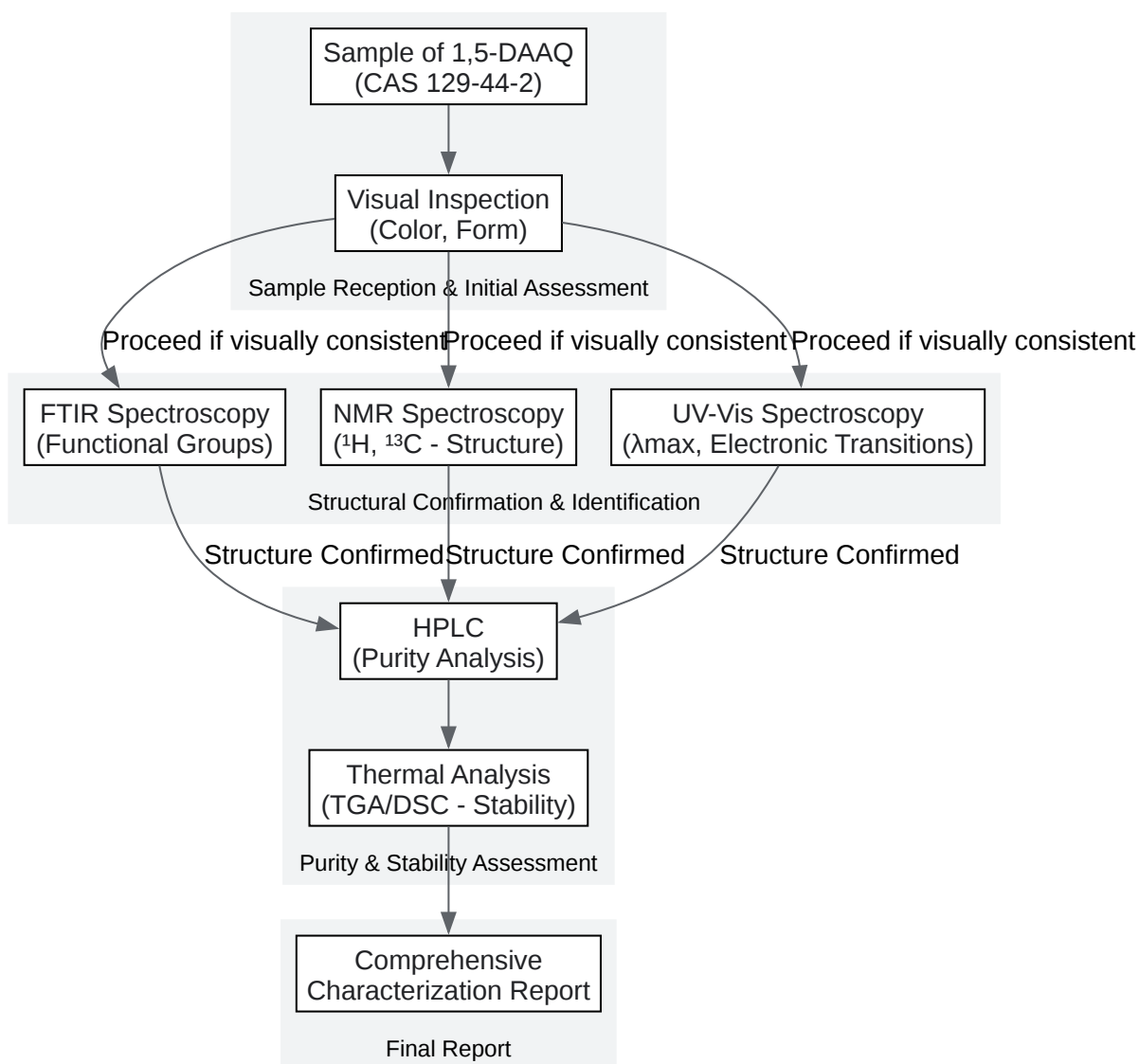


Figure 1: General Characterization Workflow for 1,5-DAAQ

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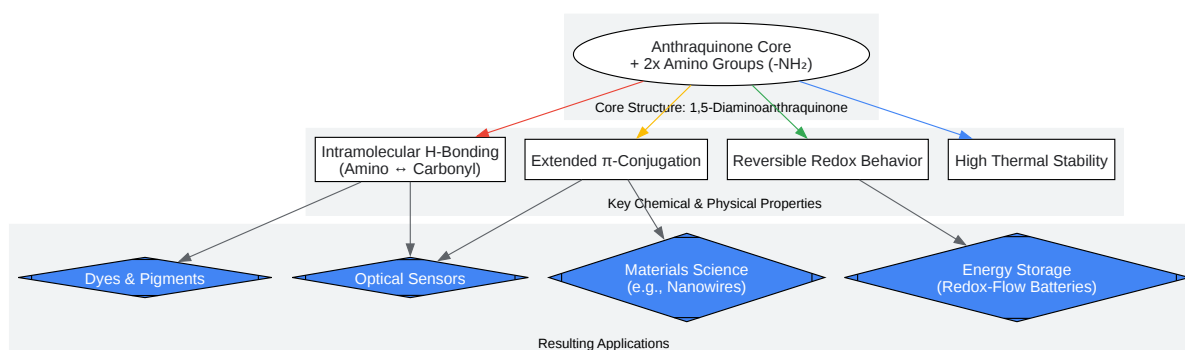


Figure 2: Structure-Property-Application Relationship

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